Solifenacin-d5 Hydrochloride is a deuterated form of solifenacin, a muscarinic receptor antagonist primarily used in the treatment of overactive bladder. This compound is significant in pharmacological research as it serves as a stable isotope-labeled internal standard for quantifying solifenacin in biological samples. The presence of deuterium enhances the compound's stability and allows for precise analytical measurements using techniques such as liquid chromatography-tandem mass spectrometry.
Solifenacin-d5 Hydrochloride is synthesized from solifenacin through various chemical processes that incorporate deuterium. It is commercially available from several suppliers, including SynZeal Research and MedChemExpress, which provide detailed specifications and analytical data for research purposes .
Solifenacin-d5 Hydrochloride falls under the category of pharmaceutical compounds, specifically as a muscarinic receptor antagonist. Its classification is essential for understanding its mechanism of action and therapeutic applications.
The synthesis of Solifenacin-d5 Hydrochloride involves several key steps, primarily focusing on the incorporation of deuterium into the solifenacin molecule. The process can be conducted via improved synthetic strategies that utilize milder reaction conditions and one-pot procedures, making it efficient for industrial production.
The molecular formula for Solifenacin-d5 Hydrochloride is , with a molecular weight of approximately 403.96 g/mol. The structure includes a tertiary amine, an aromatic ring, and multiple functional groups that contribute to its pharmacological activity.
Solifenacin-d5 Hydrochloride undergoes various chemical reactions typical for muscarinic receptor antagonists. These include:
The synthesis reactions are optimized for yield and purity, often involving the use of solvents like methanol and specific catalysts to facilitate deuteration without significant side reactions .
Solifenacin-d5 Hydrochloride acts primarily as a selective antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are involved in bladder contraction. By inhibiting these receptors, solifenacin reduces involuntary bladder contractions and increases bladder capacity.
This selectivity profile underscores its effectiveness in treating symptoms associated with overactive bladder.
Relevant analyses include chromatographic methods confirming purity levels exceeding 95% .
Solifenacin-d5 Hydrochloride is primarily utilized in pharmacokinetic studies as an internal standard in liquid chromatography-tandem mass spectrometry assays. Its role is crucial in accurately quantifying solifenacin levels in biological matrices such as plasma during clinical trials or pharmacological research .
Additionally, it aids in understanding the drug's metabolism and distribution within biological systems, providing insights into its therapeutic efficacy and safety profile.
Solifenacin-d5 hydrochloride is a deuterium-enriched isotopologue of the muscarinic receptor antagonist solifenacin. Its systematic name is [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochloride, reflecting precise deuterium substitution at the phenyl ring positions (ortho, meta, and para carbons) [5] [7]. The molecular formula is C₂₃H₂₂D₅ClN₂O₂, with a molecular weight of 403.96 g/mol, approximately 5 Da higher than the non-deuterated hydrochloride counterpart due to isotopic substitution [1] [7]. The structural integrity retains the original stereochemistry, featuring a (3R)-quinuclidinol ester and (1S)-tetrahydroisoquinoline chiral centers critical for receptor binding [5] [9].
Table 1: Structural Identification Data
Parameter | Specification |
---|---|
CAS Number | 1426174-05-1 |
Molecular Formula | C₂₃H₂₂D₅ClN₂O₂ |
Molecular Weight | 403.96 g/mol |
Deuterium Positions | Phenyl ring (ortho, meta, para positions) |
SMILES Notation | [Cl-].O=C(O[C@@H]1C2CCN(CC2)C1)N3CCC4=CC=CC=C4[C@@H]3C5=C([2H])C([2H])=C([2H])C([2H])=C5[2H] |
This compound presents as a white to off-white crystalline solid with a defined melting point range of 196–198°C, consistent with its high purity (>95% by HPLC) [3] [7]. Solubility studies reveal moderate solubility in polar organic solvents:
Stability assessments indicate hygroscopicity, necessitating storage at –20°C under inert conditions to prevent isotopic exchange or degradation [3] [5]. The hydrochloride salt form enhances crystallinity and shelf-life stability compared to free bases, though rigorous desiccation is recommended for long-term storage [7].
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Appearance | White to off-white crystalline solid |
Melting Point | 196–198°C |
Solubility (Water) | Slight (pH-dependent) |
Solubility (DMSO) | Slight |
Storage Conditions | –20°C in airtight container; protect from moisture |
Mass Spectrometry (MS): ESI-MS analysis shows a characteristic proton adduct at m/z 368.2 [M+H]⁺ for solifenacin-d5, compared to m/z 363.2 for non-deuterated solifenacin. Tandem MS reveals diagnostic fragments at m/z 198.2, resulting from cleavage of the quinuclidine-ester bond, confirming deuterium incorporation in the phenyl-derived fragment [4] [5]. The 5-Da shift between labeled and unlabeled compounds is a key isotopic signature.
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra exhibit complete absence of aromatic proton signals between δ 7.2–7.4 ppm, confirming deuterium substitution at the phenyl ring. Peaks for the tetrahydroisoquinoline moiety (δ 3.0–4.5 ppm) and quinuclidine (δ 1.5–3.5 ppm) remain unchanged [5] [9].
Infrared Spectroscopy (IR): IR spectra retain critical bands: ester C=O stretch at 1,720 cm⁻¹ and amine N–H bend at 1,600 cm⁻¹, identical to non-deuterated solifenacin, confirming functional group integrity [9].
Table 3: Isotopic vs. Non-isotopic Solifenacin Comparison
Property | Solifenacin-d5 Hydrochloride | Solifenacin Succinate |
---|---|---|
Molecular Weight | 403.96 g/mol | 480.54 g/mol (succinate salt) |
Key MS Adduct | m/z 368.2 [M+H]⁺ | m/z 363.2 [M+H]⁺ |
Deuterium Content | 5 atoms (phenyl ring) | None |
Primary Application | Internal standard for LC-MS/MS | Therapeutic agent |
LogP (Predicted) | Similar (~2.5) | ~2.5 |
Chemical and Functional Comparisons:
Salt Form Differences: While solifenacin-d5 is typically formulated as hydrochloride for analytical use, therapeutic solifenacin uses succinate salt for enhanced aqueous solubility. The succinate salt increases molecular weight significantly (480.54 g/mol) and alters crystallinity but does not affect receptor affinity [8] [10].
Concluding Note: Solifenacin-d5 hydrochloride exemplifies strategic deuterium labeling for analytical applications, retaining the pharmacological relevance of its parent compound while providing distinct advantages in mass-based detection methodologies. Its rigorous spectroscopic validation ensures reliability as an internal standard in pharmacokinetic research [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0